molecular formula C20H24N2O B11359737 2,5,6-trimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

2,5,6-trimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11359737
M. Wt: 308.4 g/mol
InChI Key: GQKIFLAQOMYFKV-UHFFFAOYSA-N
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Description

2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of three methyl groups and a 2-methylphenoxypropyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Methylphenoxypropyl Group: This step involves the alkylation of the benzodiazole core using 3-(2-methylphenoxy)propyl halide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the benzodiazole core using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodiazoles.

Scientific Research Applications

2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-TRIMETHYL-1H-BENZODIAZOLE: Lacks the 3-(2-methylphenoxy)propyl group.

    1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE: Lacks the three methyl groups.

    2,5-DIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE: Has only two methyl groups.

Uniqueness

2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2,5,6-trimethyl-1-[3-(2-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C20H24N2O/c1-14-8-5-6-9-20(14)23-11-7-10-22-17(4)21-18-12-15(2)16(3)13-19(18)22/h5-6,8-9,12-13H,7,10-11H2,1-4H3

InChI Key

GQKIFLAQOMYFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C(=NC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

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